molecular formula C10H11F3N2O3S B155780 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide CAS No. 1789-84-0

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide

Cat. No. B155780
CAS RN: 1789-84-0
M. Wt: 296.27 g/mol
InChI Key: OAPYSZQSGQYCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide, also known as Furosemide, is a widely used diuretic medication that is commonly used to treat edema and hypertension. It was first synthesized in 1962 by a group of scientists at Hoechst AG, a German pharmaceutical company. Since then, it has been extensively studied for its pharmacological properties and has become an essential tool for researchers in various fields.

Mechanism Of Action

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide works by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidney. This results in the excretion of sodium, chloride, and water, leading to a decrease in blood volume and pressure. 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide also has other effects, such as increasing the excretion of potassium, calcium, and magnesium.

Biochemical And Physiological Effects

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has several biochemical and physiological effects, including reducing blood volume and pressure, increasing urine output, and altering electrolyte balance. It has also been shown to have anti-inflammatory and anti-oxidant properties. 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has been used to treat various conditions such as hypertension, heart failure, and pulmonary edema.

Advantages And Limitations For Lab Experiments

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a valuable tool for investigating the renal system and fluid balance. It is also relatively inexpensive and widely available. However, 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has some limitations, such as its potential to cause electrolyte imbalances and its effects on other organ systems. Researchers need to be aware of these limitations and design experiments accordingly.

Future Directions

There are several future directions for research on 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide. One area of interest is investigating its effects on the gut microbiome and the potential for 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide to act as a prebiotic. Another area of interest is investigating its potential use in the treatment of neurological disorders such as Alzheimer's disease. 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has also been studied as a potential treatment for cystic fibrosis, and further research in this area is warranted.
Conclusion
In conclusion, 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide is a well-studied compound with a known mechanism of action and several biochemical and physiological effects. It has been extensively used in scientific research, particularly in the fields of pharmacology and physiology. Its diuretic properties make it a valuable tool for investigating the renal system and fluid balance. However, researchers need to be aware of its limitations and design experiments accordingly. There are several future directions for research on 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide, and further studies in these areas are warranted.

Synthesis Methods

The synthesis of 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide involves the reaction of 5-sulfamoyl-1,3,4-thiadiazole-2-thiol with chloroacetaldehyde in the presence of a base. The resulting product is then oxidized with hydrogen peroxide to yield the final compound. This method has been optimized over the years, and several modifications have been made to improve the yield and purity of the product.

Scientific Research Applications

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has been widely used in scientific research, particularly in the fields of pharmacology and physiology. Its diuretic properties make it a valuable tool for studying the renal system and the regulation of fluid balance in the body. It has also been used to investigate the effects of various drugs on kidney function, such as nonsteroidal anti-inflammatory drugs (NSAIDs).

properties

CAS RN

1789-84-0

Product Name

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide

Molecular Formula

C10H11F3N2O3S

Molecular Weight

296.27 g/mol

IUPAC Name

2-[1,1-dioxo-7-(trifluoromethyl)-2,3-dihydro-1λ6,2,4-benzothiadiazin-4-yl]ethanol

InChI

InChI=1S/C10H11F3N2O3S/c11-10(12,13)7-1-2-8-9(5-7)19(17,18)14-6-15(8)3-4-16/h1-2,5,14,16H,3-4,6H2

InChI Key

OAPYSZQSGQYCSZ-UHFFFAOYSA-N

SMILES

C1NS(=O)(=O)C2=C(N1CCO)C=CC(=C2)C(F)(F)F

Canonical SMILES

C1NS(=O)(=O)C2=C(N1CCO)C=CC(=C2)C(F)(F)F

Other CAS RN

1789-84-0

synonyms

2,3-dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide

Origin of Product

United States

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